6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine
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Overview
Description
6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine is an organosilicon compound with the molecular formula C8H11BrFNSi. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, fluorine, and a trimethylsilyl group attached to the pyridine ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-fluoro-3-(trimethylsilyl)pyridine with bromine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar halogenation and silylation reactions on a larger scale. The use of efficient catalysts and optimized reaction conditions would be essential to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine derivative with aryl boronic acids.
Scientific Research Applications
6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for research purposes.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic substitution and coupling reactions. The trimethylsilyl group can also be removed under specific conditions to reveal a reactive site for further functionalization .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but with a methyl group instead of a trimethylsilyl group.
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a trimethylsilyl group.
Uniqueness
6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine is unique due to the presence of the trimethylsilyl group, which provides steric protection and can be selectively removed to reveal a reactive site.
Properties
IUPAC Name |
(6-bromo-2-fluoropyridin-3-yl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrFNSi/c1-12(2,3)6-4-5-7(9)11-8(6)10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWABYNYSGASQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrFNSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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